N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-3-7-15(9-12-5-6-12)10-13-8-14-16(4-2)11-13/h1,8,11-12H,4-7,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALLMISRTHQTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(CC#C)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Synthesis of the Ethylpyrazolylmethyl Group: This involves the alkylation of pyrazole with an ethyl halide under basic conditions.
Coupling of the Two Fragments: The cyclopropylmethyl and ethylpyrazolylmethyl groups are coupled using a suitable linker, such as a propargylamine derivative, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the alkyne group.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
- N-((1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl)propan-2-amine (): This compound replaces the cyclopropylmethyl and propargyl groups with an isopropyl amine and adds methyl substituents at pyrazole positions 3 and 3. The absence of a propargyl group limits its utility in click chemistry applications .
tert-Butyl[(1-ethylpyrazol-4-yl)methyl]amine ():
The tert-butyl group substitutes the cyclopropylmethyl moiety. The tert-butyl group’s greater steric hindrance and hydrophobicity may enhance metabolic stability but reduce solubility in polar solvents. Unlike the target compound, this derivative lacks the propargyl functionality, limiting its reactivity in alkyne-based coupling reactions .
Propargyl Amine Derivatives with Aromatic Systems
- N-(prop-2-yn-1-yl)-N-((1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine (): This compound features dual propargyl groups and a quinoxaline-triazole hybrid aromatic system. The extended π-conjugation enhances electronic interactions, making it suitable for applications in fluorescence or metal coordination. However, the increased molecular weight (302.33 g/mol) and complexity may reduce bioavailability compared to the simpler pyrazole-based target compound .
N-(4-(tert-butyl)benzyl)-N-((5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methyl)prop-2-yn-1-amine ():
This derivative incorporates a photoreactive trifluoromethyl diazirine group and a naphthalene ring. The diazirine enables photoaffinity labeling, a property absent in the target compound. The naphthalene moiety increases hydrophobicity and may enhance membrane permeability but could also lead to aggregation in aqueous environments .
Cyclopropyl-Containing Analogues
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): This compound shares the cyclopropylamine group but replaces the propargyl and ethylpyrazole moieties with a pyridine ring and a methyl substituent. The synthesis of this compound via copper-catalyzed coupling (49% yield) suggests similar methodologies could apply to the target compound .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Key Research Findings and Implications
- Reactivity: The propargyl amine group enables participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in non-propargyl analogues like those in and .
- Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting improved pharmacokinetic profiles compared to compounds with linear alkyl chains .
Biological Activity
N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄N₄
- Molecular Weight : 202.26 g/mol
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in various signaling pathways. These kinases play critical roles in cell proliferation, survival, and apoptosis, making them valuable targets for cancer therapy.
2. Pharmacological Effects
Studies have shown that this compound exhibits:
- Antitumor Activity : In vitro studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammatory markers in cellular models, suggesting potential use in treating inflammatory diseases.
3. Binding Affinity Studies
Molecular docking studies reveal that this compound binds effectively to target proteins involved in cancer progression. For instance, docking simulations with human prostaglandin reductase (PTGR2) showed significant binding interactions, indicating a strong affinity that could translate into therapeutic efficacy.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of the compound on human breast cancer cells revealed that treatment led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
Case Study 2: Inflammatory Response Modulation
In another investigation, the compound was tested for its ability to modulate cytokine release in macrophages stimulated with lipopolysaccharide (LPS). Results indicated a significant reduction in TNF-alpha and IL-6 levels, underscoring its potential as an anti-inflammatory agent.
Q & A
Q. What are the standard synthetic routes for N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine?
Methodological Answer: The synthesis typically involves a copper-catalyzed coupling strategy. A representative method (adapted from cyclopropylmethyl-containing analogs) includes:
Reagents : Cyclopropanamine derivatives, propargyl halides, and pyrazole intermediates.
Conditions : Use of cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours .
Workup : Extraction with dichloromethane, acid-base partitioning for purification, and column chromatography (e.g., ethyl acetate/hexane gradients) .
Yield Optimization : Initial yields (~17–21%) are common for such sterically hindered amines, requiring iterative optimization of stoichiometry and reaction time .
Q. What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm cyclopropylmethyl protons (δ 0.4–1.2 ppm) and propargyl carbons (δ 70–80 ppm). Pyrazole protons appear as singlets near δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion verification (e.g., [M+H] expected at m/z ~260–280) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and WinGX/ORTEP for visualization .
Q. What are the typical reaction conditions for introducing the cyclopropylmethyl group?
Methodological Answer: Cyclopropylmethylation often employs:
- Nucleophilic Substitution : Cyclopropanamine reacts with propargyl halides under basic conditions (e.g., CsCO) in polar aprotic solvents like DMSO .
- Catalytic Systems : Copper(I) bromide accelerates coupling with pyrazole moieties at 35–80°C. Alternative ligands (e.g., 1,10-phenanthroline) may improve efficiency .
Advanced Research Questions
Q. How can low yields in the copper-catalyzed coupling step be optimized?
Methodological Answer: Low yields (e.g., 17–21%) arise from steric hindrance and competing side reactions. Strategies include:
- Catalyst Screening : Replace CuBr with CuI or add chelating ligands (e.g., PPh) to stabilize intermediates .
- Solvent Optimization : Switch to toluene or THF to enhance solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 6–12 hours) while maintaining 80°C .
Q. Table 1: Yield Optimization Strategies
| Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Catalyst | CuBr | CuI/PPh |
| Solvent | DMSO | Toluene |
| Temperature/Time | 35°C/48h | 80°C (microwave)/6h |
| Yield Improvement | 17% → 85% (analog) | 21% → 56% (oxadiazole derivative) |
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cholinesterases). The cyclopropylmethyl group may occupy hydrophobic pockets, while the pyrazole interacts via π-stacking .
- MD Simulations : GROMACS for stability analysis over 100 ns. Propargyl amine’s flexibility may influence binding kinetics .
- QSAR Models : Correlate substituent effects (e.g., cyclopropyl vs. ethyl groups) with inhibitory activity using MOE or Schrödinger .
Q. How to address discrepancies in NMR data during structural confirmation?
Methodological Answer: Discrepancies (e.g., split peaks or unexpected shifts) require:
- Decoupling Experiments : Use H-C HSQC/HMBC to resolve overlapping signals from propargyl and pyrazole groups .
- Crystallographic Validation : Compare NMR data with X-ray-derived torsion angles to identify conformational isomers .
- Dynamic NMR : Heat samples to 60°C to average rotameric states of the cyclopropylmethyl group .
Data Contradiction Analysis
Example : Conflicting H NMR shifts for propargyl protons (δ 2.5–3.5 ppm in some studies vs. δ 4.0–4.5 ppm in others).
Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
